Methyl nicotinate
Overview
Description
Methyl nicotinate, also known as methyl-3-pyridinecarboxylate, is a methyl ester of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically by refluxing with methanol in the presence of concentrated sulfuric acid. The compound has been studied for its antinociceptive activity, showing potential as a pain reliever in both peripheral and central mechanisms .
Synthesis Analysis
The synthesis of methyl nicotinate involves the esterification of nicotinic acid. This process is carried out by refluxing nicotinic acid with methanol and a catalytic amount of concentrated sulfuric acid. The reaction mixture is then neutralized and the esterification product is extracted into an organic solvent such as chloroform. The purity of the product is confirmed by thin-layer chromatography, and its structure is verified by NMR and mass spectroscopy . Other synthetic approaches include the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid , and the trifluoromethylation of an aryl iodide to synthesize methyl 6-chloro-5-(trifluoromethyl)nicotinate .
Molecular Structure Analysis
The molecular structure of methyl nicotinate derivatives has been determined using various analytical techniques. For instance, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was elucidated using X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy . Additionally, the structure of a complex containing methyl nicotinate, -bis(methylnicotinate)aquatrichlorochromium(III), was determined by single-crystal X-ray diffraction, revealing the trans coordination of the methyl nicotinate ligands through nitrogen atoms to chromium .
Chemical Reactions Analysis
Methyl nicotinate is involved in various chemical reactions, including its role as a ligand in coordination chemistry. In the complex -bis(methylnicotinate)aquatrichlorochromium(III), methyl nicotinate coordinates with chromium through nitrogen atoms. The study of such complexes can provide insights into the potential biological roles of nicotinic acid derivatives . Additionally, methyl nicotinate is a precursor in the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, catalyzed by a soluble enzyme system present in the liver .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl nicotinate include its appearance as a white powder with a melting point of 40-42°C. The compound's purity and identity are confirmed through chromatographic and spectroscopic methods . The chemical behavior of methyl nicotinate is also characterized by its reactivity in esterification and complexation reactions, as well as its role in metabolic pathways . The compound's antinociceptive properties suggest that it interacts with biological systems, potentially influencing pain perception mechanisms .
Scientific Research Applications
Enhancing Peripheral Blood Collection
- Methyl nicotinate solution applied topically can improve peripheral blood collection, particularly for patients with phobias or difficulties providing venous blood samples (Zhu et al., 2022).
Antinociceptive Activity
- It exhibits antinociceptive (pain-relieving) activity, both peripherally and centrally, in animal models (Erharuyi et al., 2015).
Skin Blood Flow and Microcirculation
- Methyl nicotinate induces local cutaneous erythema and can be used to assess microcirculation and skin viability. It also helps understand the mechanisms of vasodilatory effects on the skin (Elawa et al., 2019).
- The drug exhibits a rapid increase in skin blood flow upon application, suggesting potential applications in studying dermal drug transport and efficacy (Guy & Maibach, 2004).
Metabolic and Epigenetic Changes
- Excessive intake of nicotinamide, a related compound, can lead to metabolic and epigenetic changes, indicating a need for careful consideration of its use and dosage (Li et al., 2013).
Biomarker for Tuberculosis
- Methyl nicotinate, a metabolite of Mycobacterium tuberculosis, serves as a biomarker for tuberculosis. Detection methods using novel biosensor electrodes have been developed, providing an early detection method for tuberculosis (Bairagi et al., 2019).
Psychiatric Research
- The niacin skin flush test, involving methyl nicotinate, has been used to demonstrate impaired signal transduction in schizophrenia (Puri et al., 2001).
Plant Biochemistry
- N-Methylation of nicotinate is a conserved detoxification pathway in land plants, contributing to our understanding of plant biochemistry and metabolism (Li et al., 2017).
Safety And Hazards
Future Directions
There is significant interest in the use of synthetic nicotine analogs, such as 6-methyl nicotine, in various applications . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
properties
IUPAC Name |
methyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBADRVTZLEFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044471 | |
Record name | Methyl nicotinate | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |
Record name | Methyl nicotinate | |
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Record name | Methyl nicotinate | |
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Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
Record name | Methyl nicotinate | |
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Solubility |
Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl nicotinate | |
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Record name | Methyl nicotinate | |
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Vapor Pressure |
0.27 [mmHg] | |
Record name | Methyl nicotinate | |
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Mechanism of Action |
While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation. | |
Record name | Methyl nicotinate | |
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Product Name |
Methyl nicotinate | |
CAS RN |
93-60-7 | |
Record name | Methyl nicotinate | |
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Record name | Methyl nicotinate | |
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Record name | Methyl nicotinate | |
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Record name | METHYL NICOTINATE | |
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Record name | Methyl nicotinate | |
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Melting Point |
38-43, 38 °C | |
Record name | Methyl nicotinate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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